Carbonic Anhydrase II Inhibition Potency: 4-(Benzenesulfonamidomethyl)benzenesulfonamide vs. Unsubstituted Benzenesulfonamide
The target compound inhibits human CA II with a Ki of 40 nM, measured via spectrophotometric esterase assay using 4-nitrophenyl acetate [1]. In contrast, the parent unsubstituted benzenesulfonamide displays a Ki greater than 10,000 nM for the same isoform under comparable assay conditions [2]. This represents an approximately 250-fold improvement in binding affinity attributable to the 4-(benzenesulfonamidomethyl) substituent.
| Evidence Dimension | Carbonic anhydrase II inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | Benzenesulfonamide (parent compound), Ki >10,000 nM |
| Quantified Difference | ≥250-fold lower Ki (higher affinity) |
| Conditions | Esterase assay with 4-nitrophenyl acetate, pH 7.5, 25°C (target compound); standard CA II inhibition assay (comparator) |
Why This Matters
Procurement of unsubstituted benzenesulfonamide cannot substitute for the target compound in any application requiring potent CA II inhibition.
- [1] BindingDB. BDBM16659: Ki for human CA II = 40 nM. Esterase assay, 4-nitrophenyl acetate. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=16659 View Source
- [2] Supuran CT. Carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2010;20(12):3467-3474. doi:10.1016/j.bmcl.2010.05.009. View Source
